1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound. Its unique structure combines pyrazole and oxazepine rings, making it an intriguing subject for research across multiple scientific fields. The compound's specific applications in biological and chemical processes underscore its potential for advancing medicinal and industrial chemistry.
Preparation Methods
The synthesis of this compound involves a multi-step reaction sequence:
Formation of the pyrazole ring
Start with the cyclization of a suitable 1,3-diketone with hydrazine, forming the pyrazole core.
Synthesis of the oxazepine ring
Condense an appropriate ortho-amino benzophenone with glycolic acid under reflux conditions to form the oxazepine nucleus.
Final assembly
Couple the pyrazole and oxazepine intermediates through an alkylation reaction using a suitable base and ethyl bromide to obtain 1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide.
Industrial production would scale these steps up with emphasis on optimizing reaction yields, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide can undergo several types of reactions, including:
Oxidation
It may undergo oxidation reactions at the pyrazole or oxazepine rings, particularly in the presence of oxidizing agents like potassium permanganate.
Reduction
Reduction reactions could target the carbonyl group within the oxazepine ring, using reagents such as sodium borohydride.
Substitution
Both nucleophilic and electrophilic substitution reactions are possible, especially at the carboxamide group. Common reagents include alkyl halides and amines. The major products of these reactions vary but typically include modified versions of the original compound with altered functional groups or ring structures.
Scientific Research Applications
This compound has a wide array of scientific applications:
Chemistry
It serves as a building block for more complex molecular structures and materials, aiding the synthesis of novel chemical entities.
Biology
It is used in studying enzyme interactions and inhibition, offering insights into cellular processes and potential therapeutic targets.
Medicine
Industry
It can be applied in the development of advanced materials with specific chemical properties, such as new catalysts or polymers.
Mechanism of Action
The mechanism by which 1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide exerts its effects involves:
Molecular targets
It interacts with specific enzymes and receptors, modulating their activity.
Pathways
The compound may influence pathways related to cellular metabolism, signal transduction, or gene expression, depending on its biological context.
Comparison with Similar Compounds
Compared to similar compounds, 1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of pyrazole and oxazepine rings, which imparts distinctive chemical and biological properties. Similar compounds might include:
1-ethyl-3-phenyl-1H-pyrazole-4-carboxamide
Shares the pyrazole ring but lacks the oxazepine structure, resulting in different reactivity and applications.
N-(2-(3-oxo-2,3-dihydrobenzoxazin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide
Features a benzoxazine ring instead of the oxazepine ring, leading to variations in biological activity.
Each similar compound has its unique set of properties and applications, emphasizing the specific utility of this compound in research and industry.
Properties
IUPAC Name |
1-ethyl-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-2-21-9-7-14(19-21)17(23)18-8-10-20-11-13-5-3-4-6-15(13)24-12-16(20)22/h3-7,9H,2,8,10-12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBQYSUAZABNTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCCN2CC3=CC=CC=C3OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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